(1R)-1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol is a chemical compound featuring a quinoxaline moiety and a diol functional group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The structure includes a chiral center, which may contribute to its biological activity.
The compound can be synthesized from precursors that include quinoxaline derivatives and ethylene glycol. Its synthesis and characterization have been explored in various studies, indicating its relevance in the development of pharmaceutical agents.
(1R)-1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol falls under the category of organic compounds, specifically classified as a diol due to the presence of two hydroxyl groups (-OH). Its molecular formula is , and it has a molar mass of approximately 208.23 g/mol.
The synthesis of (1R)-1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol can be achieved through several methods:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and selectivity. For example, using a controlled atmosphere and specific pH conditions can enhance the stereoselectivity of the reaction.
The molecular structure of (1R)-1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol features:
(1R)-1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol can participate in various chemical reactions:
The reactivity of the hydroxyl groups makes this compound versatile for further derivatization, allowing for the exploration of its biological properties.
The mechanism of action for (1R)-1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol is not fully elucidated but may involve:
Research indicates that compounds with similar structures exhibit varied pharmacological activities, including antimicrobial and anti-inflammatory effects.
(1R)-1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol has potential applications in:
Quinoxaline derivatives represent a privileged scaffold in medicinal chemistry due to their versatile bioactivity and tunable physicochemical properties. The structural evolution of these compounds has progressed from simple heterocyclic systems to complex pharmacophores targeting critical disease pathways. The integration of alkanediol moieties, such as in (1R)-1-(3-methylquinoxalin-2-yl)ethane-1,2-diol (CAS: 32706-30-2, MW: 204.23 g/mol), marks a significant advancement in optimizing pharmacokinetic properties while maintaining target engagement [1] [3]. This compound exemplifies strategic molecular hybridization, combining the planar, aromatic quinoxaline core with a flexible chiral diol chain—a design approach validated in recent anticancer agent development.
Novel 3-methylquinoxaline-2(1H)-one and 3-methylquinoxaline-2-thiol derivatives have demonstrated potent VEGFR-2 inhibition (IC~50~ range: 2.9–5.4 µM), rivaling the reference drug sorafenib (IC~50~ = 3.07 nM) [2] [4]. The structural optimization of these compounds involves systematic modifications at four key regions:
Table 1: Anticancer Activity of Optimized 3-Methylquinoxaline Derivatives
Compound | IC~50~ (µM) HepG-2 | IC~50~ (µM) MCF-7 | VEGFR-2 Inhibition (IC~50~ µM) |
---|---|---|---|
11e | 2.1 | 3.4* | 3.5 |
11g | 4.2 | 5.1 | 2.9 |
Sorafenib | 2.2 | 3.4 | 0.00307 |
Note: Compound 11e showed 49.14% apoptosis induction in HepG2 cells vs. 9.71% in controls [2] [4]
Chiral diol functionalities significantly enhance the antiviral potential of quinoxaline scaffolds by enabling stereospecific interactions with viral biomolecules. The (1R)-configuration in (1R)-1-(3-methylquinoxalin-2-yl)ethane-1,2-diol permits optimal spatial orientation for binding to viral protease active sites and polymerase domains [5] [7]. This stereochemical precision mimics natural nucleoside motifs, facilitating:
Studies on triazoloquinoxaline-diol conjugates reveal that the thiourea-diol pharmacophore reduces herpes simplex virus (HSV-1) plaque formation by 25% at 20 µg/mL [7]. While less potent than reference drugs, this activity validates the diol moiety's role in antiviral mechanism. The stereochemistry influences target selectivity, as evidenced by (S)-1-(4-hydroxyphenyl)ethane-1,2-diol (from Angelica sinensis) exhibiting distinct antimicrobial effects via stereospecific enzyme interactions [5].
Table 2: Antiviral Structure-Activity Relationships of Diol-Containing Heterocycles
Compound Class | Viral Target | Key Stereochemical Feature | Bioactivity |
---|---|---|---|
Triazoloquinoxaline-diols | HSV-1 | Racemic mixture | 25% plaque reduction (20µg/mL) |
S-Carbocyclic nucleosides | Multiple | (S)-configuration | Substrate for HSV-1 TK |
R-Quinoxaline-ethanediol | Theoretical* | (R)-configuration | Predictive binding to RdRp |
Note: Theoretical models suggest (R)-diols may bind RNA-dependent RNA polymerase [7] [9]
The 3-methylquinoxaline core serves as a critical molecular recognition element that drives target affinity through multifaceted interactions:
Molecular docking studies confirm that 3-methylquinoxaline derivatives adopt binding poses nearly identical to sorafenib in VEGFR-2, forming three essential hydrogen bonds with Cys917, Glu883, and Asp1044 [2] [4]. The methyl group specifically contributes to:
The 3-methyl moiety also influences the compound's electronic properties, increasing the quinoxaline ring's π-electron density and enhancing stacking interactions with nucleic acids—a feature exploited in antiviral designs targeting RNA virus replication complexes [7]. This electronic effect manifests in bathochromic shifts (>15 nm) in UV-Vis spectra compared to unsubstituted quinoxalines, indicating extended conjugation [6].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: